[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone
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Overview
Description
[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of the Amino and Sulfonyl Groups: The amino group can be introduced via nucleophilic substitution, while the sulfonyl group can be added through sulfonation reactions.
Coupling Reactions: The final step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenylmethanone moiety to the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone is studied for its potential as a pharmaceutical agent. It may exhibit various biological activities, such as anti-inflammatory or anticancer properties .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(4-bromophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-benzylmethanone
Uniqueness
The uniqueness of [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with various functional groups, including an amino group, a sulfonyl group, and a phenylmethanone moiety. The synthesis typically involves multi-step organic reactions, often starting from simpler thiophene derivatives. A common synthetic route includes the condensation of 3-amino-4-tosylthiophene with 2-ethylphenylamine in the presence of a base like sodium ethoxide in dimethylformamide (DMF) under controlled conditions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than reference standards like thiourea . This suggests that the compound may possess similar antibacterial properties.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Receptor Modulation : The compound may function as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context .
- Enzyme Interaction : Its sulfonamide group may interact with active sites of enzymes like urease and AChE, leading to inhibition and subsequent biological effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of related compounds:
- Antibacterial Studies : A series of synthesized sulfonamide derivatives were tested against various bacterial strains. The most active compounds displayed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory potential .
- Cognitive Enhancement : In vitro studies demonstrated that certain derivatives could enhance binding to the A1 adenosine receptor, suggesting potential applications in cognitive enhancement therapies .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-2-16-8-6-7-11-20(16)28-25-24(33(30,31)19-14-12-18(26)13-15-19)21(27)23(32-25)22(29)17-9-4-3-5-10-17/h3-15,28H,2,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIUAAFWQGJQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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